molecular formula C7H8ClNO B2630141 (R)-1-(2-Chloropyridin-3-yl)ethan-1-ol CAS No. 2227861-50-7

(R)-1-(2-Chloropyridin-3-yl)ethan-1-ol

Cat. No. B2630141
M. Wt: 157.6
InChI Key: FVMGQROBOUHKQO-RXMQYKEDSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, etc.) and its role or use in various applications.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity with other substances and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability under various conditions.


Scientific Research Applications

Synthesis and Pharmacological Potential

(R)-1-(2-Chloropyridin-3-yl)ethan-1-ol has been utilized in the synthesis of various compounds with potential pharmacological applications. For instance, Kuzenkov and Zakharychev (2009) demonstrated its use in creating substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, showing fungicidal activity in the compounds obtained (Kuzenkov & Zakharychev, 2009). Additionally, Perrone et al. (2006) described a chemoenzymatic route to synthesize optically active (R)-1-(pyridin-3-yl)-2-aminoethanol, a valuable moiety of beta3-adrenergic receptor agonists, starting from enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol (Perrone et al., 2006).

Chemical Structure and Stability

The compound's role in forming various chemical structures has been explored in several studies. Percino et al. (2006) isolated 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one from a reaction involving 2-pyridinemethanol, leading to the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol. This study provided insights into the molecular and crystal structure of the resulting compound (Percino et al., 2006).

Role in Organic Reactions

The compound has also been studied in the context of various organic reactions. Alcaide et al. (2015) used 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides, derived from similar structures, in a metal-free direct [2+2] cycloaddition reaction of alkynes, demonstrating the compound's utility in synthesizing substituted cyclobutenes at room temperature (Alcaide et al., 2015).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other potential hazards, as well as appropriate safety precautions for handling and storage.


Future Directions

This would involve discussing potential areas for further research, such as new synthesis methods, applications, or investigations into the compound’s properties or activities.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may want to consult a specialist in the field or refer to scientific literature.


properties

IUPAC Name

(1R)-1-(2-chloropyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMGQROBOUHKQO-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(N=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2-Chloropyridin-3-yl)ethan-1-ol

CAS RN

2227861-50-7
Record name (1R)-1-(2-chloropyridin-3-yl)ethan-1-ol
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